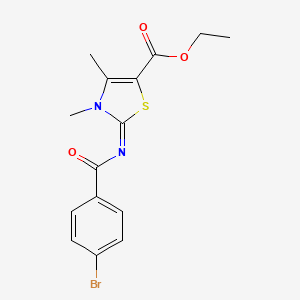

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

This compound belongs to the thiazole-carboxylate family, characterized by a dihydrothiazole core substituted with a 4-bromobenzoyl imino group, methyl groups at positions 3 and 4, and an ethyl ester at position 3. The Z-configuration at the imino double bond is critical for its stereochemical stability and intermolecular interactions. Its synthesis typically involves cyclocondensation reactions, such as the treatment of thiourea derivatives with bromine in acetic acid, a method adapted from analogous pathways described for structurally related thiazoles . X-ray crystallography (utilizing SHELX software for refinement ) confirms its planar thiazole ring and the spatial arrangement of substituents, ensuring precise structural validation.

Properties

IUPAC Name |

ethyl 2-(4-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-5-7-11(16)8-6-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCCXQWNVOCBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7).

Mode of Action

It’s known that the presence of an electron withdrawing group [–n(ch 3) 2] on the phenyl nucleus of similar compounds and the pi–pi interaction with the amino acid residues in the binding pocket in the receptor can enhance antifungal activity.

Biochemical Pathways

Similar compounds have been shown to participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions.

Pharmacokinetics

Biological Activity

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their multifaceted roles in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is with a molecular weight of approximately 360.25 g/mol. The presence of the bromobenzoyl group enhances its biological activity by increasing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with thiazole scaffolds can inhibit both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.24 µg/mL |

| Thiazole Derivative A | Staphylococcus aureus | 0.12 µg/mL |

| Thiazole Derivative B | Escherichia coli | 0.30 µg/mL |

The compound has shown significant antibacterial activity against multi-drug resistant strains, indicating its potential as an alternative treatment option for complicated infections .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (leukemia) | 0.49 |

| Thiazole Derivative C | A549 (lung cancer) | 0.30 |

| Thiazole Derivative D | MCF7 (breast cancer) | 0.25 |

The compound's mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Anti-inflammatory Activity

Research has indicated that thiazole derivatives can modulate inflammatory responses through various pathways. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

Case Studies

- Anti-Tubercular Activity : A study modified the thiazole scaffold to enhance its efficacy against Mycobacterium tuberculosis. The most potent analog derived from this compound exhibited an MIC of 0.06 µg/mL, demonstrating superior activity compared to traditional antibiotics like isoniazid .

- Analgesic Effects : Another research effort assessed the analgesic potential of related thiazole compounds in animal models. The results indicated that these compounds produced dose-dependent antinociceptive effects comparable to established analgesics .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate (3c): This compound replaces the 4-bromobenzoyl group with a benzoyl moiety and introduces an amino group at position 4.

- (E)-Isomer of the Target Compound: The E-configuration at the imino bond disrupts planarity, affecting crystal packing and solubility.

Table 1: Comparative Physicochemical Properties

Crystallographic and Computational Insights

X-ray studies reveal that the Z-configuration in the target compound enables tighter crystal packing due to favorable van der Waals interactions between bromine and methyl groups. SHELX software was instrumental in refining these structures, highlighting bond-length variations (e.g., C=O bond elongation in the ester group due to bromine’s electron-withdrawing effect).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.